molecular formula C15H10F4O2 B6398162 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261932-44-8

3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6398162
CAS RN: 1261932-44-8
M. Wt: 298.23 g/mol
InChI Key: SZZRWTSDNFQGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% (FMTB) is a fluorinated aromatic acid compound with a wide range of applications in scientific research. FMTB is often used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a ligand for metal-catalyzed reactions. Its low toxicity and wide range of solubility make it an ideal compound for use in laboratory experiments. FMTB is also used as a substrate for biochemical and physiological studies.

Scientific Research Applications

3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is commonly used in scientific research as a catalyst for organic synthesis and as a ligand for metal-catalyzed reactions. It is also used as a reagent in organic synthesis, as a substrate for biochemical and physiological studies, and as an inhibitor of enzymes. 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has also been used as a fluorescent probe for studying the structure and dynamics of proteins.

Mechanism of Action

3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% acts as a catalyst for organic synthesis and as a ligand for metal-catalyzed reactions. It is also used as an inhibitor of enzymes, as a substrate for biochemical and physiological studies, and as a fluorescent probe for studying the structure and dynamics of proteins. 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to interact with nucleic acids and proteins, and to be involved in signal transduction pathways.
Biochemical and Physiological Effects
3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to interact with nucleic acids and proteins, and to be involved in signal transduction pathways. 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has also been shown to inhibit the activity of enzymes, such as cytochrome P450 and cysteine proteases, and to act as an antioxidant. In addition, 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is non-toxic, has a wide range of solubility, and is relatively inexpensive. It is also easily synthesized and can be used as a catalyst for organic synthesis and as a ligand for metal-catalyzed reactions. However, 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is not as stable as some other compounds, and can be degraded by light, heat, and air.

Future Directions

Future research on 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% should focus on its biochemical and physiological effects, its potential applications in drug discovery and development, and its use as a fluorescent probe for studying the structure and dynamics of proteins. In addition, further research should be conducted to explore the potential applications of 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in other areas, such as materials science and nanotechnology. Finally, research should be conducted to further understand the mechanism of action of 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% and to identify potential new uses for this versatile compound.

Synthesis Methods

3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction and the Sandmeyer reaction. The Friedel-Crafts acylation reaction involves the reaction of an anhydride with an aromatic compound to form a carboxylic acid. The Sandmeyer reaction involves the reaction of a halogenated aromatic compound with a copper salt in an aqueous solution. Both reactions can be used to produce 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% with high purity and yields.

properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-8-2-3-12(13(16)4-8)9-5-10(14(20)21)7-11(6-9)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZRWTSDNFQGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689215
Record name 2'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-44-8
Record name 2'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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